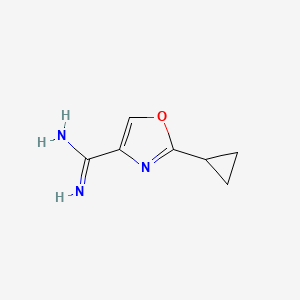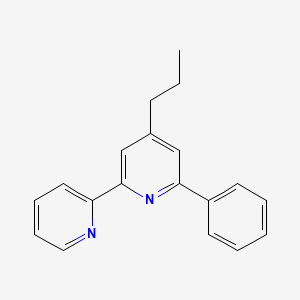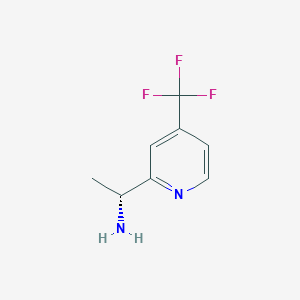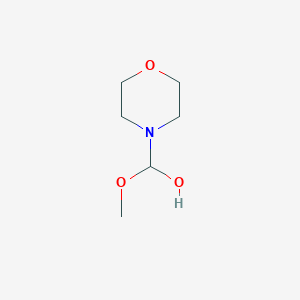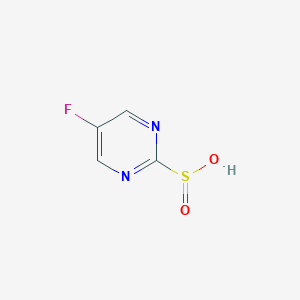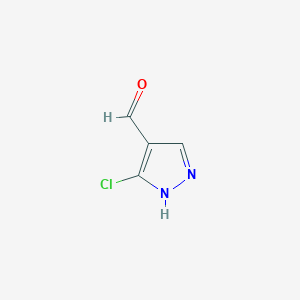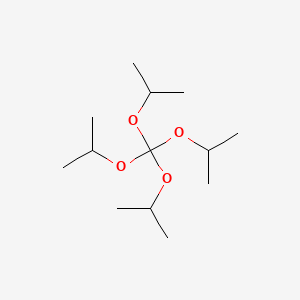
2,2',2'',2'''-(Methanetetrayltetrakis(oxy))tetrakispropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane, also known as tetraisopropyl orthocarbonate, is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane can be synthesized through the reaction of orthocarbonic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane involves the continuous feeding of orthocarbonic acid and isopropanol into a reactor. The reaction mixture is then heated and stirred to promote the esterification process. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted orthocarbonates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of drug delivery systems and prodrugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of desired products. The compound’s reactivity is primarily due to the presence of multiple isopropoxy groups, which can undergo nucleophilic substitution and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl orthocarbonate: Similar in structure but with methyl groups instead of isopropyl groups.
Tetraethyl orthocarbonate: Contains ethyl groups instead of isopropyl groups.
Tetra-n-butyl orthocarbonate: Features n-butyl groups instead of isopropyl groups.
Uniqueness
2,2’,2’‘,2’‘’-(Methanetetrayltetrakis(oxy))tetrakispropane is unique due to its specific reactivity and stability, which are influenced by the presence of isopropyl groups. This makes it particularly useful in applications where controlled reactivity is required .
Propriétés
Numéro CAS |
36597-49-6 |
|---|---|
Formule moléculaire |
C13H28O4 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-[tri(propan-2-yloxy)methoxy]propane |
InChI |
InChI=1S/C13H28O4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3 |
Clé InChI |
PUAUAWJVTROGJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(OC(C)C)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


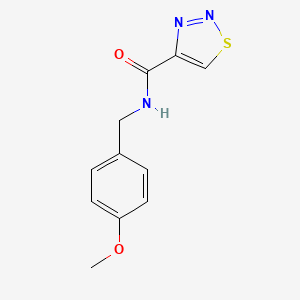
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
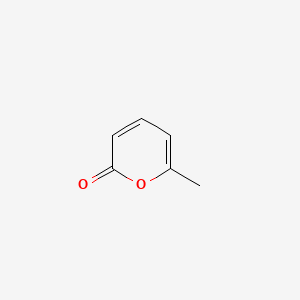
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)

![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
